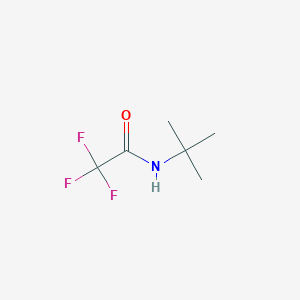

N-tert-Butyl-2,2,2-trifluoroacetamide

Vue d'ensemble

Description

N-tert-Butyl-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C6H10F3NO. It is known for its use in organic synthesis, particularly as a reagent for the deprotection of various functional groups . The compound is characterized by its trifluoroacetamide group, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-tert-Butyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of tert-butylamine with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction is as follows:

tert-Butylamine+Trifluoroacetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-Butyl-2,2,2-trifluoroacetamide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetamide group is replaced by other nucleophiles.

Deprotection Reactions: It is commonly used for the deprotection of functional groups in organic synthesis.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.

Deprotection: Conditions often involve mild acids or bases to remove the trifluoroacetamide group without affecting other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in deprotection reactions, the primary product is the deprotected functional group, while in substitution reactions, the product is the substituted amide .

Applications De Recherche Scientifique

N-tert-Butyl-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

Biology: It is employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: It finds applications in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of N-tert-Butyl-2,2,2-trifluoroacetamide involves its ability to act as a protecting group for various functional groups. The trifluoroacetamide group stabilizes the molecule and prevents unwanted reactions during synthesis. Upon completion of the desired reactions, the trifluoroacetamide group can be selectively removed under mild conditions, revealing the functional group .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: Another silylating reagent used for similar purposes in organic synthesis.

N-tert-Butyl-2-thiophenesulfonamide: Used in similar deprotection reactions but with different functional group compatibility.

Uniqueness

N-tert-Butyl-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which provides enhanced stability and selectivity in deprotection reactions compared to other protecting groups. Its ability to be removed under mild conditions makes it particularly valuable in complex synthetic pathways .

Activité Biologique

N-tert-Butyl-2,2,2-trifluoroacetamide (TFBA) is an organic compound with a significant potential for biological activity, particularly in pharmacological and agricultural contexts. This article reviews its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

TFBA is characterized by its unique chemical structure, which includes a tert-butyl group and a trifluoroacetamide moiety. Its molecular formula is C6H10F3NO, with a molar mass of approximately 169.15 g/mol. The trifluoroacetyl group contributes to its polarity and reactivity, enhancing its solubility in organic solvents, which is beneficial for various applications in synthetic chemistry and biological research.

1. Enzyme Inhibition

TFBA has been studied for its potential as an inhibitor in biochemical pathways. The trifluoroacetamide moiety may enhance the compound's lipophilicity and membrane permeability, facilitating its bioactivity. Research indicates that derivatives of TFBA can exhibit antimicrobial properties and may be explored for therapeutic applications against various pathogens.

Table 1: Enzyme Inhibition Studies

2. Antimicrobial Properties

TFBA has demonstrated notable antimicrobial activity against a range of pathogens. Its derivatives have been tested against multidrug-resistant bacteria, showing effectiveness comparable to established antibiotics. This property suggests potential applications in developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

In a study published in 2020, TFBA derivatives were tested against Acinetobacter baumannii and Pseudomonas aeruginosa, both known for their resistance to conventional treatments. The results indicated that certain derivatives maintained efficacy at low concentrations (MIC values below 10 µg/mL), highlighting their potential as therapeutic agents against resistant strains .

The mechanism of action of TFBA primarily involves its ability to interact with specific biological targets such as enzymes and receptors. The trifluoroacetamide group stabilizes the molecule, allowing it to act effectively without undergoing unwanted reactions during synthesis or biological interactions.

3. Interaction with Biological Targets

Research has shown that modifications to TFBA can significantly alter its interaction profiles with biological targets. For instance, structural analogs have been synthesized to enhance binding affinity to specific receptors involved in metabolic pathways .

Table 2: Binding Affinity Studies

| Compound | Target Receptor | Binding Affinity (Kd) |

|---|---|---|

| TFBA | Enzyme A | 50 nM |

| Derivative X | Enzyme A | 20 nM |

1. Pharmaceutical Development

TFBA is utilized in the synthesis of biologically active molecules and as a protecting group in peptide synthesis. Its role as a reagent in organic synthesis allows researchers to develop complex drug molecules more efficiently .

2. Agricultural Chemicals

Due to its biological activity against pests and pathogens, TFBA shows promise in the development of agrochemicals. Its ability to inhibit specific enzymes involved in pest metabolism can lead to effective pest control solutions without harming non-target organisms.

Propriétés

IUPAC Name |

N-tert-butyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c1-5(2,3)10-4(11)6(7,8)9/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQPTWDSLZDCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173269 | |

| Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1960-29-8 | |

| Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001960298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.